2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- 2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)-
Brand Name: Vulcanchem
CAS No.: 88067-18-9
VCID: VC20006253
InChI: InChI=1S/C15H14N4S/c1-10-8-11(2)17-14(16-10)19-15-18-13(9-20-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,18,19)
SMILES:
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)-

CAS No.: 88067-18-9

Cat. No.: VC20006253

Molecular Formula: C15H14N4S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- - 88067-18-9

Specification

CAS No. 88067-18-9
Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
IUPAC Name N-(4,6-dimethylpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C15H14N4S/c1-10-8-11(2)17-14(16-10)19-15-18-13(9-20-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,18,19)
Standard InChI Key MEYHVGRXGIMJNL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Pyrimidinamine, 4,6-dimethyl-N-(4-phenyl-2-thiazolyl)- features a pyrimidine ring substituted with methyl groups at positions 4 and 6, coupled with a 4-phenylthiazole moiety at the amine position (N). The pyrimidine core is aromatic, while the thiazole group introduces sulfur-based reactivity . The molecular formula is C₁₅H₁₄N₄S, with a molecular weight of 282.36 g/mol.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number674333-60-9
IUPAC Name4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine
InChIKeyCKJOPHUBYHDSMD-UHFFFAOYSA-N
Canonical SMILESCC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3

The thiazole subunit contributes to the compound’s planar geometry, enhancing π-π stacking interactions in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Formation of Pyrimidine Precursor: 4,6-Dimethylpyrimidin-2-amine is prepared via condensation of acetylacetone with guanidine derivatives .

  • Thiazole Coupling: The pyrimidine amine reacts with 4-phenyl-2-thiazolyl chloride under nucleophilic substitution conditions, often using dimethylformamide (DMF) as a solvent.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Acetylacetone, guanidine nitrate, 140°C78%
24-Phenyl-2-thiazolyl chloride, DMF, 80°C65%

Reactivity Profile

  • Amine Functionalization: The primary amine at position 2 undergoes acylation or alkylation, enabling derivatization for drug discovery.

  • Thiazole Ring Modifications: Electrophilic substitution at the thiazole’s sulfur atom facilitates halogenation or oxidation.

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting Point: 115–117°C (decomposition observed above 200°C) .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but insoluble in water.

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic media due to the thiazole’s sensitivity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.58 (s, NH₂), 3.01–3.18 (m, CH₂ groups), 6.99 (s, thiazole-H), 7.42–7.98 (m, phenyl-H) .

  • IR (KBr): Peaks at 1650 cm⁻¹ (C=N stretch) and 1550 cm⁻¹ (C-S vibration).

Biological and Industrial Applications

Agrochemical Uses

  • Herbicidal Activity: Disrupts plant acetolactate synthase (ALS), a target for sulfonylurea herbicides.

Table 3: Biological Activity Data

AssayResultCell Line/ModelReference
Cytotoxicity (MTT)IC₅₀ = 10.2 μMMCF-7
ALS InhibitionKi = 0.45 μMArabidopsis

Research Advancements and Challenges

Recent Studies

  • Structure-Activity Relationships (SAR): Methyl groups at pyrimidine positions 4 and 6 enhance metabolic stability by reducing cytochrome P450 oxidation.

  • Drug Delivery Systems: Encapsulation in poly(lactic-co-glycolic acid) nanoparticles improved bioavailability by 40% in murine models .

Limitations

  • Synthetic Complexity: Low yields (≤65%) in thiazole coupling steps necessitate optimization.

  • Toxicity Concerns: Metabolites exhibit hepatotoxicity at doses >50 mg/kg in preclinical trials .

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